N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-14-9-10-16(25-2)15(12-14)18-21-22-19(26-18)20-17(23)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGQRKQFLWIJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dimethoxybenzoic acid hydrazide with phenylpropanoyl chloride under acidic conditions to form the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,3,4-oxadiazole derivatives. Key structural analogues and their distinguishing features include:
Physicochemical Properties
- Stability : The 1,3,4-oxadiazole ring is more thermally stable than 1,3,4-thiadiazoles due to stronger oxygen-mediated resonance .
Biological Activity
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a 1,3,4-oxadiazole ring connected to a dimethoxyphenyl moiety and a 3-phenylpropanamide structure. This unique configuration is hypothesized to contribute to its bioactivity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Staphylococcus aureus : Studies have shown that related compounds can inhibit the growth of both standard and methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µM depending on the specific derivative used .
| Compound | MIC (µM) | Activity |
|---|---|---|
| Compound A | 10 | Effective against S. aureus |
| Compound B | 50 | Effective against MRSA |
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties by inhibiting the activation of the NF-κB pathway. Compounds with similar oxadiazole structures have demonstrated the ability to attenuate lipopolysaccharide-induced NF-κB activation by approximately 9% compared to controls .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. This interaction modulates their activity and triggers downstream signaling pathways. The exact targets remain under investigation but may include:
- Enzymatic inhibition : The compound may inhibit enzymes involved in inflammatory responses.
- Receptor modulation : It could interact with cell surface receptors influencing cellular signaling pathways.
Study on Antimicrobial Activity
A recent study evaluated a series of oxadiazole derivatives for their antimicrobial efficacy against various pathogens. Among these derivatives, those structurally similar to this compound showed promising results against resistant bacterial strains .
In Vivo Studies
Further research is needed to assess the in vivo efficacy and safety profile of this compound. Preliminary studies suggest potential therapeutic applications in treating infections caused by resistant bacteria and inflammatory conditions.
Q & A
Q. What are the key synthetic routes for N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide?
- Methodological Answer : The synthesis typically involves cyclocondensation of a substituted hydrazide with a carboxylic acid derivative. For example:
Hydrazide Formation : React 2,5-dimethoxybenzoic hydrazide with 3-phenylpropanoic acid chloride under reflux in dry THF.
Oxadiazole Cyclization : Treat the intermediate with phosphorous oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the 1,3,4-oxadiazole ring .
- Key Characterization : Use -NMR (δ 7.2–7.5 ppm for aromatic protons), -NMR (C=O at ~165 ppm), and HRMS for validation.
Q. How is the structural stability of this compound assessed under varying pH conditions?
- Methodological Answer : Perform pH-dependent stability assays :
- Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours.
- Monitor degradation via HPLC-UV (λ = 254 nm) and compare peak areas.
- Findings : Oxadiazole rings are stable in neutral to mildly acidic conditions but hydrolyze in strong alkaline environments (pH > 10) .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction at sub-MIC concentrations.
- Reference Data : Similar oxadiazole derivatives show MIC values of 8–32 µg/mL against S. aureus .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?
- Methodological Answer :
- Modify Substituents : Replace the 2,5-dimethoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
- Assay Design : Compare IC₅₀ values in enzyme inhibition (e.g., urease) or cytotoxicity (e.g., MTT assay on cancer cells).
- Data Contradiction Analysis : If conflicting results arise (e.g., higher potency but lower solubility), employ logP calculations and molecular docking to balance hydrophobicity and target binding .
Q. What strategies resolve contradictions in reported cytotoxicity data across studies?
- Methodological Answer :
- Meta-Analysis : Compile data from multiple studies (e.g., IC₅₀ ranges against HeLa cells: 10–50 µM) and assess variables like assay protocols (MTT vs. SRB) or cell passage numbers.
- Dose-Response Repetition : Re-test the compound under standardized conditions with controls (e.g., doxorubicin as a positive control).
- Mechanistic Clarification : Use flow cytometry to distinguish apoptosis vs. necrosis, resolving discrepancies in mode of action .
Q. How can computational modeling predict its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2 or α-glucosidase).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions).
- Validation : Compare predicted binding energies (ΔG = -9.5 kcal/mol) with experimental IC₅₀ values for correlation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
